4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride
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Description
4-(2-Aminoethylamino)-3-nitrobenzoic acid hydrochloride , also known by its chemical formula H2NCH2CH2C6H4CO2H · HCl , is a compound with a molecular weight of 201.65 g/mol . It falls within the category of organic medicinal compounds and has potential therapeutic applications. The compound’s structure consists of a benzene ring with an aminoethyl group and a nitro group attached to it .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically 2-aminobenzoic acid , with an aminoethylamine derivative. The reaction proceeds under specific conditions, leading to the formation of the desired product. Further purification and isolation steps yield the hydrochloride salt form .
Molecular Structure Analysis
Chemical Reactions Analysis
- Salt Formation : The hydrochloride salt form is commonly used for stability and solubility reasons .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
4-(2-aminoethylamino)-3-nitrobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16;/h1-2,5,11H,3-4,10H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIARYCZXQGYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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